4-Hydroxy-6'-isobutoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one
Description
4-Hydroxy-6'-isobutoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one is a spirocyclic compound characterized by a cyclohexane ring fused to an indenone moiety via a spiro junction. Key structural features include:
- Hydroxyl group at position 4 on the cyclohexane ring, enabling hydrogen bonding and influencing solubility.
- Isobutoxy substituent at the 6' position of the indenone ring, contributing steric bulk and lipophilicity.
- Spiro architecture, which restricts conformational flexibility and may enhance metabolic stability.
Properties
Molecular Formula |
C18H24O3 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4'-hydroxy-6-(2-methylpropoxy)spiro[3H-indene-2,1'-cyclohexane]-1-one |
InChI |
InChI=1S/C18H24O3/c1-12(2)11-21-15-4-3-13-10-18(17(20)16(13)9-15)7-5-14(19)6-8-18/h3-4,9,12,14,19H,5-8,10-11H2,1-2H3 |
InChI Key |
CEIMHLMHRAVAIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC2=C(CC3(C2=O)CCC(CC3)O)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The substituent at the 6' position significantly impacts molecular properties. A comparison of key analogs is summarized below:
*Molecular weight inferred from (C21H31NO3).
Key Observations:
- Isobutoxy vs.
- Fluorinated Analogs : The 3-fluoropropoxy and 6'-fluoro derivatives highlight fluorine’s role in enhancing metabolic stability and bioavailability through electronegativity and reduced susceptibility to oxidative metabolism .
- Amino-Alkoxy Derivatives: The tert-butylamino-2-hydroxypropoxy substituent in ’s compound suggests β-blocker activity, indicating that similar substitutions in the target compound could modulate adrenergic receptor affinity .
Heterocyclic Variations in Spiro Frameworks
Structural diversity in the spiro ring system influences pharmacological applications:
- Thienooxazin Hybrid (): 6'-(4-Chlorophenyl)-spiro[cyclohexane-1,2'-thieno[3,2-d][1,3]oxazin]-4'(1'H)-one incorporates a sulfur- and nitrogen-containing heterocycle, demonstrating antimicrobial activity. This contrasts with the indenone-based target compound, which may prioritize different biological targets .
- Cyclopropane Spiro Systems () : Replacing cyclohexane with cyclopropane introduces ring strain, altering conformational dynamics and reactivity. Such systems are often leveraged in fragment-based drug design .
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